Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-
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Overview
Description
Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- is a heterocyclic compound that belongs to the oxazole and pyridine family. This compound is known for its unique chemical structure, which combines the properties of both oxazole and pyridine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. This reaction proceeds under mild conditions and results in the formation of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. These esters can then be converted into the desired oxazolo[5,4-b]pyridine derivatives through further reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[5,4-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with hydrogenated rings.
Scientific Research Applications
Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridine: Another member of the oxazole-pyridine family with similar biological activities.
Isoxazolo[4,5-b]pyridine: Known for its antibacterial and anticancer properties.
Thiazolo[4,5-b]pyridine: Exhibits a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- stands out due to its unique combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties. Its specific substitution pattern further enhances its potential as a versatile compound for various applications in medicinal chemistry and pharmaceutical research.
Properties
CAS No. |
109876-83-7 |
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Molecular Formula |
C25H18N2O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2,5-diphenyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C25H18N2O2/c1-28-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)26-25-23(21)27-24(29-25)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
FPLWYYDFXFNGHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2N=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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